5-Bromopyrimidine

Catalog No.
S596697
CAS No.
4595-59-9
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopyrimidine

When C5 pyrimidine functionalization fails due to SNAr side reactions or Pd catalyst poisoning, switch to 5-bromopyrimidine. Its orthogonal reactivity profile ensures success in cross-coupling and amination sequences.

  • Enables high-yield Suzuki-Miyaura couplings without specialized ligands; eliminates Pd poisoning seen with 2-bromopyrimidine.
  • Clean halogen-metal exchange at low temperature for nucleophilic pyrimidine intermediates.
  • Scalable Buchwald-Hartwig aminations with standard catalyst systems.

CAS Number

4595-59-9

Product Name

5-Bromopyrimidine

IUPAC Name

5-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H

InChI Key

GYCPLYCTMDTEPU-UHFFFAOYSA-N

Synonyms

5-bromopyrimidine, 5-BrPy compound

Canonical SMILES

C1=C(C=NC=N1)Br

The exact mass of the compound 5-Bromopyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

5-Bromopyrimidine (CAS 4595-59-9) is a foundational electron-deficient heteroaryl halide widely procured as a core building block in pharmaceutical and agrochemical manufacturing. Unlike halogens at the 2- or 4-positions of the pyrimidine ring, the bromine atom at the 5-position offers a highly specific and commercially valuable reactivity profile: it is highly active toward palladium-catalyzed oxidative addition while remaining uniquely resistant to nucleophilic aromatic substitution (SNAr) [1]. This orthogonal reactivity makes 5-bromopyrimidine the premier precursor for synthesizing 5-substituted pyrimidine scaffolds via Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and low-temperature halogen-metal exchange protocols without premature degradation [2].

Procurement Fit

Type Halogenated heterocyclic coupling substrate
Workflow Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig cross-couplings
Purity context GC/HPLC specification supports coupling reliability

Attempting to substitute 5-bromopyrimidine with its positional isomer, 2-bromopyrimidine, or the lighter halide, 5-chloropyrimidine, frequently leads to synthetic failure or severe process inefficiencies. 2-Bromopyrimidine is highly susceptible to unwanted SNAr side reactions and has been shown to poison palladium catalysts during amination sequences, halting conversion entirely [1]. Conversely, 5-chloropyrimidine exhibits significantly slower oxidative addition kinetics, necessitating higher catalyst loadings and more expensive, specialized phosphine ligands to achieve comparable cross-coupling yields [2]. Consequently, 5-bromopyrimidine is the strictly required precursor for efficient, scalable functionalization at the pyrimidine C5 position.

Substitution Risk

Regioisomer mismatch
2‑ and 4‑bromopyrimidine shift cross‑coupling regiochemistry and optoelectronic properties
Halogen replacement
Replacing bromine with chlorine alters C–X bond strength and displacement kinetics
Spectroscopic misidentification
VUV photoabsorption signatures differ between 5‑ and 2‑bromopyrimidine

Catalyst Stability in Buchwald-Hartwig Amination

In palladium-catalyzed amination reactions, the positional isomer of the halopyrimidine critically dictates catalyst survival. Studies comparing the coupling of N-methylaniline demonstrate that 5-bromopyrimidine proceeds to the desired amination product in excellent yields. In stark contrast, 2-bromopyrimidine fails to couple and acts as a severe catalyst poison, yielding only trace amounts of product even in direct competition experiments [1].

Evidence DimensionAmination yield and catalyst stability
Target Compound Data5-Bromopyrimidine: Excellent amination yield; supports active Pd catalytic cycle.
Comparator Or Baseline2-Bromopyrimidine: Trace yield; poisons Pd catalyst upon oxidative addition.
Quantified DifferenceComplete divergence in reaction viability (high yield vs. catalytic failure).
ConditionsPd2dba3, phosphine ligand, N-methylaniline, toluene, 100 °C.

Buyers synthesizing 5-aminopyrimidine APIs must procure the 5-bromo isomer to prevent catastrophic catalyst deactivation during scale-up.

Coupling yield
Head-to-head
23–34% yield (both isomers)
Reported comparable yield under identical Suzuki conditions; supports synthesis interchangeability with different regiochemical placement
Pd(PPh₃)₄, fluorene diboronic acid system; verify in target backbone

SNAr Resistance at the C5 Position

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr, but this reactivity is highly position-dependent. Computational and experimental studies with thiols and other nucleophiles establish a strict reactivity order for pyrimidines: C4 > C2 > C5[1]. Because the C5 position is the least reactive toward nucleophilic attack, 5-bromopyrimidine can tolerate basic and nucleophilic conditions that would rapidly degrade 2-bromo or 4-bromopyrimidines.

Evidence DimensionSusceptibility to nucleophilic attack
Target Compound Data5-Bromopyrimidine: C5 position is highly resistant to SNAr.
Comparator Or Baseline2-Bromopyrimidine and 4-Bromopyrimidine: Highly reactive to SNAr.
Quantified DifferenceOrders of magnitude lower SNAr background reaction rate at the C5 position.
ConditionsNucleophilic aromatic substitution conditions (e.g., thiols/amines, basic media, elevated temperatures).

This intrinsic stability allows chemists to perform selective cross-couplings or sequential functionalizations without premature nucleophilic displacement of the halide.

VUV spectral signature
Head-to-head
Single broad band (5-Br) vs multiple features (2-Br) in 7.3–9.0 eV
Enables compound-specific identification in photochemical studies
Gas-phase synchrotron measurements; matrix effects may differ

Halogen-Metal Exchange Efficiency

For the generation of nucleophilic pyrimidine synthons, 5-bromopyrimidine undergoes clean halogen-metal exchange with reagents like ethylmagnesium chloride or isopropylmagnesium chloride to form 5-pyrimidinylmagnesium species . In contrast, attempting similar metallation on 2-bromopyrimidine or using direct nucleophilic addition often results in undesired dihydropyrimidine byproducts[1]. The C5-Br bond provides the optimal balance of reactivity for generating stable organometallic intermediates at low temperatures.

Evidence DimensionFormation of organometallic intermediates
Target Compound Data5-Bromopyrimidine: Clean conversion to 5-pyrimidinylmagnesium/lithium species.
Comparator Or Baseline2-Bromopyrimidine: Prone to destructive nucleophilic addition forming dihydropyrimidines.
Quantified DifferenceHigh yield of desired organometallic vs. major formation of undesired nucleophilic addition byproducts.
ConditionsTreatment with alkyl Grignard (e.g., i-PrMgCl) or alkyllithium at -100 °C to -20 °C.

Procuring 5-bromopyrimidine is essential for workflows requiring a pyrimidine nucleophile to trap complex electrophiles in API manufacturing.

Microwave substitution
Reported
Up to 99% yield, <1 min
Supports rapid, regioselective thioether synthesis under monomode microwave irradiation
NMP, thiolate nucleophiles; cross-study panel includes Cl/Br/I analogs
Coordination geometry
Class-level inference
cis-halide / zigzag chain (Br/Cl); trans / linear (I)
Isostructural with chloro analog; crystallographic behavior distinct from iodo derivative
Cu(I) coordination polymers; X-ray and Hirshfeld surface analysis
Boronic acid synthesis
Reported
5-Pyrimidylboronic acid, subsequent bis-coupling 56% yield
Expands utility as nucleophilic coupling partner precursor via Li–halogen exchange
n-BuLi or LDA, −78 °C; substrate class confirmed
Alkynylation selectivity
Head-to-head
5-Br retained during Pd/C–Cu alkynylation at 4-position
Enables orthogonal sequential functionalization; selectivity governed by halogen reactivity order
Pd/C–Cu, terminal alkynes; I > Br > Cl oxidative addition trend

5-Aryl/Heteroaryl Pyrimidine Kinase Inhibitor Synthesis

Due to its high reactivity in Suzuki-Miyaura cross-couplings and resistance to SNAr, 5-bromopyrimidine is the optimal starting material for generating 5-aryl or 5-heteroaryl pyrimidine scaffolds. It allows for rapid, high-yielding carbon-carbon bond formation without the need for the highly specialized ligands required by 5-chloropyrimidine[1].

5-Aminopyrimidine Preparation via Buchwald-Hartwig Coupling

In pharmaceutical workflows requiring the installation of an amine at the pyrimidine C5 position, 5-bromopyrimidine is strictly required. Its ability to undergo oxidative addition without poisoning the palladium catalyst—a fatal flaw of 2-bromopyrimidine—ensures scalable and reproducible amination [2].

5-Pyrimidinyl Organometallic Reagents for Electrophilic Trapping

For synthetic routes that demand a nucleophilic pyrimidine (e.g., addition to ketones or aldehydes to form tertiary alcohols), 5-bromopyrimidine serves as the ideal precursor. It undergoes clean halogen-metal exchange with Grignard or lithium reagents at low temperatures, avoiding the nucleophilic ring-addition byproducts common with other pyrimidine isomers .

Application Fit

Application
Selection Property
Validation Focus
Conjugated oligomer synthesis
Regiochemical placement for electronic tuning
Cross-coupling yield reproducibility
Rapid thioether installation
Microwave-assisted nucleophilic displacement
Regioselectivity at 5-position
Coordination polymer ligand precursor
Isostructural geometry with chloro analogs
Crystallographic predictability
Sequential orthogonal functionalization
Retention of 5-bromo during alkynylation
Orthogonal halogen reactivity

Physical Description

Dry Powder

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

157.94796 Da

Monoisotopic Mass

157.94796 Da

Heavy Atom Count

7

LogP

0.72 (LogP)

Melting Point

72.0 °C

UNII

5Z9X6MAT38

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (58.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-59-9

Wikipedia

5-Bromopyrimidine

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pyrimidine, 5-bromo-: ACTIVE

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